Benzyl ethyl-L-valinate hydrochloride
Description
Contextualization of Alpha-Amino Acid Esters as Versatile Chiral Building Blocks
Alpha-amino acids, the fundamental constituents of proteins, are readily available, optically pure compounds. Their ester derivatives are particularly valuable in synthesis. mdpi.com The esterification of the carboxylic acid group serves two primary purposes: it protects the carboxyl group from participating in unwanted reactions and it can enhance the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction conditions. nih.gov The inherent chirality of the alpha-carbon is preserved, allowing these esters to be used as reliable synthons for introducing stereocenters into target molecules. researchgate.net
Significance of L-Valine Derivatives in Modern Organic Synthesis
L-valine is an essential amino acid characterized by its branched isopropyl side chain. This bulky, hydrophobic side chain imparts unique steric properties to its derivatives, which can be exploited to control the stereochemical outcome of reactions. researchgate.netresearchgate.net L-valine derivatives have been instrumental in the synthesis of a variety of biologically active compounds, including antiviral prodrugs and intermediates for pharmaceuticals. nih.govnih.gov For instance, L-valine esters have been used to improve the oral bioavailability of antiviral nucleoside analogues. nih.gov The defined stereochemistry of L-valine makes its derivatives, including Benzyl (B1604629) ethyl-L-valinate hydrochloride, valuable components of the "chiral pool" for asymmetric synthesis. mdpi.comwikipedia.org
Overview of Ester Hydrochloride Salts in Research Methodologies
The use of amino acid esters in the form of their hydrochloride salts is a common and advantageous practice in chemical research. quora.com The formation of a hydrochloride salt with the amino group enhances the stability of the compound, protecting the ester from degradation and hydrolysis, thereby extending its shelf life. quora.com Furthermore, hydrochloride salts generally exhibit improved solubility in various solvents, which is beneficial for their application in synthesis and purification processes. quora.com In peptide synthesis, the hydrochloride salt of an amino acid ester is a common starting material, where the amino group is deprotected in situ for coupling with a protected amino acid. nih.gov
Physicochemical Properties of Benzyl ethyl-L-valinate hydrochloride
The fundamental properties of this compound are summarized in the table below. This data is essential for its application in a laboratory setting, informing on aspects from reaction stoichiometry to analytical characterization.
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| CAS Number | 1259396-60-5 |
| Appearance | Solid |
| Color | White to off-white |
| Solubility | Soluble in DMSO (≥ 80 mg/mL) |
Data sourced from multiple chemical suppliers and databases. medchemexpress.combldpharm.comgenprice.comabmole.com
Synthesis of this compound
A general, representative procedure for synthesizing an amino acid benzyl ester hydrochloride involves the reaction of the amino acid with benzyl alcohol in the presence of a catalyst, such as a metal chloride, at reflux temperature. google.com The water generated during the esterification is removed azeotropically to drive the reaction to completion. google.com Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. google.com The crude product can then be purified by recrystallization to yield the amino acid benzyl ester hydrochloride. google.com
Research Applications of this compound
Given its structure as a chiral L-valine derivative, this compound is a valuable intermediate in various research applications, particularly in stereoselective synthesis.
Asymmetric Synthesis
The primary application of compounds like this compound is in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The chiral center of the L-valine moiety can be used to direct the stereochemical outcome of subsequent reactions, making it a useful chiral auxiliary or building block. researchgate.netresearchgate.net
Peptide Synthesis
L-valine esters are fundamental components in the synthesis of peptides. nih.gov The benzyl ester group serves as a protecting group for the carboxylic acid, while the hydrochloride salt protects the amino group. In peptide synthesis, the amino group would be deprotected to allow for the formation of a peptide bond with another amino acid.
Development of Novel Bioactive Molecules
Research into novel therapeutic agents often involves the synthesis of derivatives of known bioactive compounds. L-valine derivatives have been investigated for their potential antimicrobial and antioxidant properties. mdpi.com this compound could serve as a starting material for the synthesis of new N-acyl-L-valine derivatives with potential biological activity. mdpi.com Furthermore, L-valine esters have been successfully used to create prodrugs of antiviral compounds, enhancing their therapeutic profiles. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCYDWWDUJWQO-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of L Valinate Ester Hydrochlorides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR Analysis, Including Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of Benzyl (B1604629) ethyl-L-valinate hydrochloride, the spectrum reveals distinct signals corresponding to the benzyl, ethyl, and valinate moieties. The hydrochloride salt form results in a downfield shift for protons near the ammonium (B1175870) group.
The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are based on analyses of similar L-valine ester structures. chemicalbook.comchemicalbook.comchemicalbook.com The exact values can vary depending on the solvent and concentration.
Interactive Table 1: Predicted ¹H NMR Data for Benzyl ethyl-L-valinate hydrochloride
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | ~ 7.40 | Multiplet | - | 5H |
| Benzylic (CH₂) | ~ 5.25 | Singlet | - | 2H |
| Valine α-CH | ~ 4.10 | Doublet | ~ 4.5 | 1H |
| Ethyl O-CH₂ | ~ 4.20 | Quartet | ~ 7.1 | 2H |
| Valine β-CH | ~ 2.40 | Multiplet | - | 1H |
| Ethyl CH₃ | ~ 1.28 | Triplet | ~ 7.1 | 3H |
| Valine γ-CH₃ | ~ 1.05 | Doublet | ~ 7.0 | 6H |
| Amine NH₃⁺ | > 8.5 | Broad Singlet | - | 3H |
Carbon (¹³C) NMR for Carbon Skeletal Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~ 171.5 |
| Aromatic C (Quaternary) | ~ 135.0 |
| Aromatic CH | ~ 128.8 |
| Aromatic CH | ~ 128.6 |
| Aromatic CH | ~ 128.5 |
| Benzylic CH₂ | ~ 67.8 |
| Ethyl O-CH₂ | ~ 62.5 |
| Valine α-CH | ~ 58.0 |
| Valine β-CH | ~ 30.2 |
| Valine γ-CH₃ | ~ 18.7 |
| Ethyl CH₃ | ~ 14.1 |
Two-Dimensional NMR Techniques for Connectivity and Correlation (e.g., J-resolved, RES-TOCSY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning signals and confirming the connectivity of atoms.
J-Resolved Spectroscopy : This technique separates chemical shift information and spin-spin coupling constants onto two different axes. For this compound, a J-resolved experiment would be particularly useful to simplify the complex multiplet of the β-CH proton of the valine residue, resolving the overlapping coupling interactions and allowing for precise measurement of each coupling constant. researchgate.net
Total Correlation Spectroscopy (TOCSY) : A TOCSY experiment establishes correlations between all protons within a spin-coupled network. For this molecule, it would show a clear correlation pathway from the α-CH proton of the valine moiety to the β-CH proton and further to the γ-CH₃ protons. This confirms the entire valine spin system in one experiment. Similarly, it would show the correlation between the O-CH₂ and CH₃ protons of the ethyl group. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. thepharmajournal.com
Interactive Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ammonium (N-H) | Stretch | 3200 - 2800 (broad) | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | ~ 1745 | Strong |
| Aromatic C=C | Stretch | ~ 1600, ~1450 | Medium |
| N-H | Bend | ~ 1580 | Medium |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives. researchgate.net For this compound (molecular formula C₁₄H₂₂ClNO₂, molecular weight 271.78), the analysis is performed on the free base (C₁₄H₂₁NO₂) formed in the solution.
In positive ion mode, the spectrum would be dominated by the protonated molecular ion [M+H]⁺.
Molecular Ion Peak : The free base has a molecular weight of 235.32. Therefore, the expected protonated molecular ion would be observed at m/z ≈ 236.3 .
Fragmentation Patterns : Tandem MS (MS/MS) of the m/z 236.3 ion would reveal characteristic fragments that help confirm the structure. Plausible fragmentation pathways include:
Loss of the benzyl group (C₇H₇•, 91 Da), leading to a fragment at m/z ≈ 145.
Loss of the entire benzyloxycarbonyl group, which is a common fragmentation for benzyl esters.
Cleavage of the ethyl group from the ester.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally fragile molecules, such as amino acid derivatives. iupac.org In this method, the sample, this compound, would be dissolved in a liquid matrix, typically glycerol or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.orgillinois.edu This process sputters sample molecules from the matrix into the gas phase as ions. nih.gov
For this compound, the primary ion expected in the positive-ion mode would be the protonated molecule, [M+H]⁺, where M represents the free base form of the compound. This ion would provide crucial information about the molecular weight of the analyte. Due to the relatively gentle nature of the FAB ionization process, fragmentation is often limited, resulting in a prominent molecular ion peak. wikipedia.orgnih.gov However, some structurally informative fragment ions may also be observed. Common fragmentation pathways for L-valinate esters could include the loss of the benzyl group, the ethyl group, or cleavage of the ester bond.
Chiroptical Spectroscopy for Chirality Assessment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for confirming the stereochemical integrity of enantiopure compounds like this compound.
Optical Rotation Measurements and Specific Rotation Values
Optical rotation is a fundamental property of chiral substances, which are capable of rotating the plane of polarized light. anton-paar.com This characteristic is crucial in pharmaceutical sciences for identifying the correct enantiomer of a drug, thereby ensuring its therapeutic efficacy and safety. anton-paar.com When plane-polarized light passes through a solution containing an optically active compound, the plane of polarization is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). anton-paar.comchemistrysteps.com
The magnitude of this rotation is measured using a polarimeter and is known as the observed rotation (α). alfa-chemistry.com The observed rotation is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used. chemistrysteps.comalfa-chemistry.com To obtain a standardized value that is a characteristic physical property of the compound, the specific rotation ([α]) is calculated. chemistrysteps.com
The specific rotation is defined by the formula: [α]Tλ = α / (l * c) where:
[α] is the specific rotation
T is the temperature in degrees Celsius
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm) chemistrysteps.com
α is the observed rotation in degrees
l is the path length of the sample tube in decimeters
c is the concentration of the solution in grams per milliliter wikipedia.org
For this compound, as an L-amino acid derivative, it is expected to be levorotatory, exhibiting a negative specific rotation value. The precise value would need to be determined experimentally under specified conditions of solvent, concentration, temperature, and wavelength. This measurement serves as a critical quality control parameter to confirm the enantiomeric purity of the compound. It is important to note that there is no direct correlation between the R/S absolute configuration notation and the direction of optical rotation (d/+ or l/-). chemistrysteps.com
| Parameter | Description |
| Observed Rotation (α) | The angle in degrees by which the plane of polarized light is rotated after passing through a solution of the chiral compound. |
| Specific Rotation ([α]) | A standardized measure of the optical rotation of a chiral compound, calculated from the observed rotation. It is a characteristic physical property. |
| Dextrorotatory (d or +) | Rotation of the plane of polarized light in a clockwise direction. |
| Levorotatory (l or -) | Rotation of the plane of polarized light in a counter-clockwise direction. |
Resonant Electron Capture Spectroscopy for Negative Ion Formation and Decay Mechanisms
Resonant Electron Capture (REC) is a process that can be studied using various forms of mass spectrometry, where a molecule captures a free electron to form a transient negative ion, also known as a molecular anion. The stability and subsequent fragmentation pathways of this negative ion provide valuable structural information.
For a compound like this compound, the formation of negative ions would likely proceed through dissociative electron capture. In this process, the initial capture of an electron by the molecule is followed by the cleavage of a bond, resulting in a stable negative ion fragment and a neutral radical.
Given the structure of this compound, several potential pathways for negative ion formation can be postulated. The presence of the benzyl group and the ester functionality influences the electron capture process. Studies on benzyl chloride have shown that dissociative electron capture is a significant ionization mechanism, leading to the formation of chloride ions (Cl⁻). nih.gov Similarly, for this compound, the hydrochloride salt can be a source of chloride ions.
Chirality and Enantioselective Phenomena in L Valinate Ester Systems
Methodologies for Enantiodiscrimination and Enantiomeric Excess Quantification
Determining the enantiomeric purity of L-valinate esters is critical for their application. Several analytical techniques have been developed to separate enantiomers and quantify their relative abundance, known as the enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess when used with Chiral Solvating Agents (CSAs). nih.govresearchgate.net CSAs are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. This interaction forms transient, rapidly exchanging diastereomeric complexes. unipi.itnih.gov Because diastereomers have different physical properties, the nuclei of the analyte's enantiomers experience slightly different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum. semanticscholar.org
The process involves simply adding the CSA to the analyte solution without requiring a chemical derivatization step. nih.gov The enantiomeric excess can then be calculated directly by integrating the corresponding signals of the two enantiomers. A variety of CSAs can be used, including metal-containing species, host-guest systems, and liquid crystals. nih.gov For instance, CSAs derived from renewable resources like isomannide (B1205973) and isosorbide (B1672297) have been synthesized and successfully used to enantiodifferentiate racemic analytes, demonstrating the versatility of this approach. unipi.itnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most effective and widely used techniques for separating enantiomers and assessing the purity of chiral compounds like L-valinate esters. yakhak.org The direct method of separation relies on the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a support material, typically silica (B1680970) gel. yakhak.orgnih.gov
When a racemic mixture of an L-valinate ester passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven highly effective for resolving α-amino acid esters. yakhak.orgresearchgate.net
To enhance detection and improve separation, amino acid esters are often derivatized with chromophoric or fluorophoric groups, such as N-fluorenylmethoxycarbonyl (FMOC) or o-phthalaldehyde (B127526) (OPA). researchgate.netrsc.org The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and 2-propanol, is also critical for achieving optimal resolution. yakhak.orgresearchgate.net This technique is sensitive enough to quantify enantiomeric impurities down to levels of 0.05%. rsc.orgresearchgate.net
Table 1: Examples of Chiral HPLC Conditions for Amino Acid Ester Separation
| Analyte (Derivative) | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Reference |
|---|---|---|---|---|
| Racemic valine methyl ester (N-FMOC) | Amylose-derived CSP 1 | 10% 2-propanol/hexane + 0.1% TFA | - | researchgate.net |
| Racemic valine methyl ester (N-FMOC) | Amylose-derived CSP 2 | 10% 2-propanol/hexane + 0.1% TFA | 1.00 | researchgate.net |
| (S)-leucine ethyl ester (NBD) | Chiralpak IA (Amylose derivative) | 10% 2-propanol/hexane | - | yakhak.org |
| D/L Valine (OPA adduct) | Chiralcel OD-3R | Acetonitrile/Buffer | - | rsc.org |
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography used for separating chiral compounds, including uncharged amino acid derivatives. sci-hub.seresearchgate.net In this technique, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration to form micelles. These micelles act as a pseudo-stationary phase. sci-hub.seresearchgate.net
To achieve chiral separation, a chiral selector is added to the buffer solution. Cyclodextrin (CD) derivatives are commonly used for this purpose. sci-hub.seresearchgate.net The enantiomers of the analyte partition differently between the aqueous buffer and the chiral selector-micelle system, leading to different migration times and thus separation. The degree of separation can be optimized by varying conditions such as the type and concentration of the cyclodextrin, the buffer pH, and the addition of organic modifiers like methanol (B129727) or acetonitrile. sci-hub.seresearchgate.net MEKC is a powerful technique due to its high separation efficiency and the small sample volumes required. researchgate.net
Fundamental Principles of Chiral Recognition
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This principle underpins all chiral separation and quantification techniques. The recognition is based on the formation of non-covalent diastereomeric complexes stabilized by a combination of interactions.
The specific and selective binding of molecules can be studied using synthetic chiral receptors, often referred to as "hosts," that bind chiral "guests" like L-valinate esters. A notable example is a simple, glucose-based macrocyclic receptor containing a crown ether moiety, which has demonstrated high enantioselectivity for a range of amino acid methyl esters. nih.govrsc.orgresearchgate.net
The primary binding force in this system is the electrostatic interaction and hydrogen bonding between the protonated ammonium (B1175870) group (-NH3+) of the amino acid ester guest and the oxygen atoms of the crown-ether portion of the host. nih.gov Secondary interactions are crucial for enantioselectivity. These can include hydrogen bonding between functional groups on the host (like a hydroxyl group) and the guest's ester carbonyl group, as well as hydrophobic interactions between nonpolar parts of the host and the amino acid's side chain (e.g., the isopropyl group of valine). nih.gov The combination of these interactions creates a distinct three-dimensional fit that is more stable for one enantiomer over the other, leading to chiral recognition. nih.govmdpi.com
Table 2: Enantioselectivity of a Glucose-Based Receptor for Valine Methyl Ester in Different Solvents
| Solvent | Binding Constant (K) for L-Valine | Binding Constant (K) for D-Valine | Enantioselectivity (KL/KD) | Reference |
|---|---|---|---|---|
| D₂O | 1080 M⁻¹ | 120 M⁻¹ | 9.0 | mdpi.com |
| CDCl₃ | 16500 M⁻¹ | 2800 M⁻¹ | 5.9 | nih.govmdpi.com |
| CD₃CN | 320 M⁻¹ | 70 M⁻¹ | 4.6 | mdpi.com |
| DMSO-d₆ | 15 M⁻¹ | 6 M⁻¹ | 2.5 | mdpi.com |
The surrounding solvent medium plays a critical role in modulating host-guest interactions and, consequently, chiral recognition. nih.gov The binding affinity and selectivity of a receptor are highly dependent on the solvent's properties, such as its polarity and coordinating ability. nih.govnih.gov
In nonpolar and non-coordinating solvents like chloroform (B151607) (CDCl₃), the electrostatic and hydrogen-bonding interactions between the host and guest are maximized, leading to very high association constants. nih.gov In contrast, polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) can compete with the host and guest for hydrogen bonding sites, significantly weakening the interaction and reducing both binding affinity and enantioselectivity. nih.govmdpi.com The nature of the dominant secondary interactions responsible for selectivity can also change with the solvent. For instance, in aqueous media (D₂O), hydrophobic interactions often play a key role, whereas in less polar organic solvents like CDCl₃, specific hydrogen bonds may become more important contributors to enantioselective binding. nih.gov
Diastereoisomeric Complex Formation in Chiral Separation Mechanisms
The separation of enantiomers, a critical process in chemical synthesis and pharmaceutical development, often relies on converting them into diastereomers, which possess different physical properties and can be separated by standard techniques like chromatography. nih.gov In the context of L-valinate ester systems, this is frequently achieved by reacting the valinate ester with a chiral resolving agent to form a diastereoisomeric complex. nih.gov These newly formed diastereomers exhibit distinct physicochemical characteristics, such as solubility and interaction with a stationary phase, allowing for their separation.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. For instance, racemic alcohols can be esterified with a chiral acid to create a mixture of diastereomeric esters. nih.gov These esters can then be separated on a standard stationary phase, like silica gel. The efficiency of this separation is quantified by the separation factor (α) and the resolution factor (Rs). A study demonstrated that even molecules with subtle chiral differences, such as the distinction between a propyl and a butyl group, could be effectively separated after forming diastereomeric esters with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov The successful separation in this case yielded a separation factor (α) of 1.25 and a resolution factor (Rs) of 1.03, indicating a complete separation of the diastereomers. nih.gov The presence of other functional groups, such as a free hydroxyl group on the alcohol moiety, can further enhance the separation efficiency, leading to larger separation factors. nih.gov
Table 1: Examples of HPLC Separation of Diastereomeric Esters
| Diastereomeric Pair | Chiral Resolving Agent | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|
| Esters of (±)-4-octanol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP) | 1.25 | 1.03 | nih.gov |
| Esters of (±)-cis-alcohol | CSDP acid | 1.18 | 1.06 | nih.gov |
| Esters of racemic diol | CSDP acid | 1.27 | Not Specified | nih.gov |
Design and Synthesis of Chiral Valinate Derivatives for Enhanced Selectivity
The rational design and synthesis of chiral derivatives are central to advancing asymmetric synthesis and catalysis. Valinate derivatives, including Benzyl (B1604629) ethyl-L-valinate hydrochloride, serve as foundational structures that can be modified to create molecules with high levels of stereoselectivity. nih.govrsc.org This design process is guided by mechanistic principles to produce catalysts or intermediates that can control the stereochemical outcome of a reaction. nih.gov
For example, new classes of chiral olefin metathesis catalysts have been developed based on stereogenic-at-metal complexes. These catalysts, which can be synthesized using chiral ligands, demonstrate significantly higher activity and selectivity compared to previously reported complexes. nih.gov The strategic design involves creating a specific three-dimensional environment around the metal center that favors the formation of one enantiomer over the other. The success of such a design is measured by the conversion rate, yield, and enantiomeric excess (ee) of the product. nih.gov In one application, a newly designed molybdenum-based chiral catalyst achieved >98% conversion and 96% ee in an enantioselective ring-closing metathesis reaction. nih.gov
In another area, amino acid derivatives are designed as specific enzyme inhibitors. Structure-based design is used to synthesize molecules that fit precisely into the active site of a target protein, leading to high potency and selectivity. rsc.org For instance, tryptophan-conjugated benzimidazoles have been synthesized and evaluated as Sirt1 inhibitors, demonstrating IC50 values in the sub-micromolar range. rsc.org This highlights how modifying a core amino acid structure can lead to derivatives with highly specific biological activity.
Table 2: Performance of Designed Chiral Molecules
| Chiral Molecule Type | Application | Key Performance Metric | Result | Reference |
|---|---|---|---|---|
| Stereogenic-at-Mo Catalyst | Enantioselective Ring-Closing Metathesis | Enantiomeric Excess (ee) | 96% ee | nih.gov |
| Tryptophan Conjugate (13h) | Sirt1 Enzyme Inhibition | IC50 | 0.66 µM | rsc.org |
| Tryptophan Conjugate (7d) | Sirt1 Enzyme Inhibition | IC50 | 0.77 µM | rsc.org |
Impact of Chirality in the Synthesis of Biologically Relevant Molecules
Chirality is a fundamental consideration in the synthesis of biologically relevant molecules, as the stereochemistry of a compound dictates its interaction with chiral biological targets like proteins and enzymes. nih.gov L-valinate esters and their derivatives are valuable chiral building blocks derived from the natural chiral pool of amino acids. medchemexpress.comresearchgate.net Their defined stereochemistry is transferred to the final product, ensuring the correct three-dimensional structure required for biological activity.
In pharmaceutical development, the different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. nih.gov The desired therapeutic effect is often associated with only one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even cause adverse effects. nih.gov Therefore, stereoselective synthesis, which produces a single enantiomer, is critically important. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to establish the absolute stereochemistry of chiral compounds early in drug development. nih.gov
Amino acid derivatives, such as Benzyl ethyl-L-valinate hydrochloride, are used in various biological applications. medchemexpress.com They have been investigated for their potential to influence the secretion of anabolic hormones, provide fuel during exercise, and support mental performance. medchemexpress.com The inherent chirality of these amino acid precursors is essential for their specific biological functions, as their interactions within the body are stereospecific. The use of enantiomerically pure starting materials like L-valinate esters is a key strategy in the construction of complex and biologically active molecules, ensuring that the final compound possesses the intended stereochemistry for optimal efficacy and safety. researchgate.net
Applications in Advanced Organic Synthesis and Derivative Development
Role as Chiral Building Blocks in Complex Molecule Synthesis
The precise three-dimensional arrangement of atoms in benzyl (B1604629) ethyl-L-valinate hydrochloride is leveraged by synthetic chemists to construct stereochemically defined larger molecules. This control is paramount in pharmacology, where often only one enantiomer of a chiral drug is active, while the other may be inactive or even harmful.
L-valine derivatives are fundamental components in the synthesis of peptides and peptidomimetics. In peptide synthesis, the benzyl ester of L-valine acts as a protecting group for the carboxylic acid functionality. ontosight.ai This protection prevents the carboxyl group from reacting out of turn while the free amino group is coupled with the next amino acid in the sequence. ontosight.ai The benzyl group is advantageous as it can be removed under mild conditions, typically through catalytic hydrogenation, preserving the integrity of the newly formed peptide bonds. ontosight.ai
This building block is also crucial for creating peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. sigmaaldrich.comnih.gov Cationic peptidomimetics based on derivatives of L-valine and L-lysine have been synthesized and shown to exhibit significant activity against both gram-positive and gram-negative bacteria. researchgate.net These synthetic structures often incorporate unnatural amino acids or modified backbones to achieve desired therapeutic effects, with valine derivatives providing a key chiral scaffold. sigmaaldrich.com
One of the most significant industrial applications of L-valine benzyl ester hydrochloride is its role as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat hypertension. nih.gov Multiple patented synthetic routes for Valsartan utilize L-valine benzyl ester or its methyl ester counterpart as the chiral starting material. google.comgoogle.comgoogleapis.comacs.org
The synthesis typically involves the N-alkylation of L-valine benzyl ester hydrochloride with a substituted biphenyl (B1667301) compound, such as 4-bromomethyl-2'-cyanobiphenyl. google.comacs.org This step is followed by N-acylation with valeryl chloride to introduce the pentanoyl side chain. nih.govgoogle.com Subsequent chemical transformations convert the cyano group into a tetrazole ring and remove the benzyl protecting group to yield the final active pharmaceutical ingredient, Valsartan. google.comgoogle.com The use of the L-valine derivative ensures the correct (S)-stereochemistry in the final drug molecule, which is essential for its biological activity. google.com
Table 1: Key Synthetic Steps for Valsartan from L-Valine Benzyl Ester This table is interactive and can be sorted by clicking on the headers.
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. N-Alkylation | L-valine benzyl ester hydrochloride, 4-bromomethyl-2'-cyanobiphenyl | Base (e.g., Diisopropylethylamine) | (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester | google.com |
| 2. N-Acylation | Product from Step 1, Valeryl chloride | Base (e.g., Triethylamine) | (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-valine benzyl ester | google.comgoogle.com |
| 3. Tetrazole Formation | Product from Step 2 | Azide source (e.g., Azidotributyltin) | (S)-N-valeryl-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine benzyl ester (Valsartan benzyl ester) | google.comgoogle.com |
| 4. Deprotection | Valsartan benzyl ester | Catalytic Hydrogenation (e.g., Pd/C) or Hydrolysis | Valsartan | google.comacs.org |
Development of Functionalized L-Valinate Analogues
Beyond its use as a direct building block, benzyl ethyl-L-valinate hydrochloride is a precursor for a wide array of functionalized analogues. By chemically modifying the core valinate structure, researchers can develop novel compounds for various therapeutic and research applications.
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry, with demonstrated antifungal, antibacterial, and antiparasitic properties. researchgate.netnih.gov A key mechanism of action for many benzoxaboroles is the inhibition of leucyl-tRNA synthetase, an enzyme essential for protein synthesis. researchgate.net The development of new antiparasitic drugs is a critical area of research, and medicinal chemists explore new chemical space by conjugating known active scaffolds with other molecular fragments. nih.govnih.gov The synthesis of benzoxaborole-valinate derivatives represents a strategic approach to create novel drug candidates. By attaching a chiral L-valinate moiety, researchers can potentially enhance the compound's interaction with biological targets, improve its pharmacokinetic profile, or modulate its activity. This strategy allows for the exploration of structure-activity relationships to optimize potency and selectivity against parasites such as those responsible for trypanosomiasis and cryptosporidiosis. nih.govresearchgate.net
Xanthones are a class of oxygenated heterocyclic compounds known for a wide range of biological activities, including antitumor and antimicrobial effects. mdpi.com To explore and enhance these properties, researchers synthesize libraries of xanthone (B1684191) derivatives conjugated with various amino acids, including valine. mdpi.comnih.gov These studies are crucial for understanding structure-activity relationships (SAR), which dictate how a molecule's chemical structure relates to its biological effect.
In a typical synthesis, a carboxyxanthone is coupled with an amino acid ester, such as a valine derivative. mdpi.com The resulting conjugates are then screened for biological activity. Research has shown that the conjugation of xanthones with amino acids can significantly improve their antimicrobial and anti-inflammatory properties. nih.govrsc.org The specific amino acid used, with its unique side chain (e.g., the isopropyl group of valine), influences the hydrophobicity and steric profile of the final molecule, which in turn affects its biological activity. rsc.org These SAR studies provide valuable insights for designing more potent and selective therapeutic agents. mdpi.com
Table 2: Impact of Amino Acid Conjugation on Xanthone Activity This table is interactive and can be sorted by clicking on the headers.
| Xanthone Conjugate Feature | Observation | Implication for SAR | Reference |
|---|---|---|---|
| Amino Acid Type | Aromatic and hydrophobic amino acids (e.g., Tryptophan, Phenylalanine) showed excellent antimicrobial and anti-inflammatory activities. | Hydrophobicity and aromaticity of the amino acid side chain contribute significantly to biological efficacy. | rsc.org |
| Enantioselectivity | Enantiomeric pairs of xanthone-amino acid derivatives often exhibit different levels of anti-inflammatory activity. | The specific stereochemistry of the chiral center is critical for target interaction. | mdpi.com |
Unnatural amino acids are powerful tools in drug discovery, used to create novel peptides and small molecules with improved therapeutic properties. sigmaaldrich.comenamine.net L-valine derivatives like this compound serve as readily available chiral starting materials for the synthesis of these non-proteinogenic amino acids. tcichemicals.comtcichemicals.com
Synthetic strategies include modifying the valine side chain, altering the amino acid backbone, or incorporating the valine structure into more constrained cyclic or spirocyclic systems. enamine.net These modifications can lead to peptidomimetics with enhanced resistance to proteolysis, improved receptor binding affinity, and better oral bioavailability. sigmaaldrich.com By starting with a defined chiral molecule like an L-valine ester, chemists can ensure the stereochemical integrity of the final product, which is crucial for developing selective and effective new drugs. sigmaaldrich.comenamine.net
Strategies for Controlling Stereochemistry in Pharmaceutical Intermediates
Controlling stereochemistry is a critical challenge in pharmaceutical synthesis, as different enantiomers of a drug can exhibit vastly different biological activities. L-valine derivatives, such as this compound, are integral to strategies designed to achieve high levels of stereocontrol. These methods primarily leverage the inherent chirality of the amino acid.
Two prominent strategies that utilize chiral molecules derived from amino acids are the "chiral pool" approach and the use of "chiral auxiliaries."
Chiral Pool Synthesis : This strategy employs readily available, enantiomerically pure natural products as starting materials. wikipedia.org The chiral pool is a collection of abundant and inexpensive chiral compounds provided by nature, including amino acids, sugars, and terpenes. wikipedia.orgmdpi.com L-valine is a key component of this pool. researchgate.net By starting with a molecule like this compound, the pre-existing stereocenter from L-valine is incorporated into the synthetic route and preserved throughout the reaction sequence, directly transferring its chirality to the final target molecule. wikipedia.orgmdpi.com This approach is highly efficient for creating specific stereocenters without the need for complex asymmetric reactions or resolutions. mdpi.com
Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. uvic.ca After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. Many effective chiral auxiliaries are derived from amino acids. For instance, L-valine can be reduced to L-valinol, which is a precursor for synthesizing Evans-type oxazolidinone auxiliaries. uvic.ca These auxiliaries are highly effective in controlling the stereochemistry of reactions such as enolate alkylations and aldol (B89426) reactions, which are fundamental transformations in the synthesis of pharmaceutical intermediates. uvic.canih.gov
The following table summarizes these two key strategies for stereochemical control that are relevant to L-valine derivatives.
| Strategy | Description | Role of L-Valine Derivative | Key Advantages |
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiopure compounds as starting materials. wikipedia.org | Serves as a chiral building block, incorporating its inherent stereocenter into the target molecule. mdpi.comresearchgate.net | High efficiency, preservation of chirality, readily available starting materials. wikipedia.org |
| Chiral Auxiliary | A recoverable chiral group temporarily attached to a substrate to direct a stereoselective reaction. uvic.ca | The parent amino acid (L-valine) is a precursor for widely used auxiliaries like oxazolidinones. uvic.canih.gov | High diastereoselectivity, broad applicability in key C-C bond-forming reactions, predictable stereochemical outcomes. nih.gov |
Utilization in the Synthesis of Diverse Organic Scaffolds (e.g., Ynamides)
Ynamides are highly versatile and powerful building blocks in organic synthesis due to the unique reactivity of their polarized carbon-carbon triple bond. rsc.org The development of asymmetric reactions involving ynamides has provided access to a wide array of complex and challenging molecular architectures. nih.govrsc.org Chiral amino acid derivatives play a crucial role in this field by enabling the stereoselective synthesis of chiral ynamides.
A common and effective method for inducing chirality in ynamide reactions is to attach a chiral auxiliary, often derived from an amino acid like L-valine, to the ynamide nitrogen. nih.gov This chiral ynamide can then undergo a variety of stereoselective transformations, including cycloadditions, rearrangements, and annulations, to produce structurally diverse and enantiomerically enriched organic scaffolds. nih.govrsc.org
Key examples of the application of chiral ynamides in synthesis include:
Synthesis of α-Amino-β-Lactams : In a highly stereoselective Kinugasa reaction, chiral ynamides react with nitrones to directly produce chiral α-amino-β-lactams. nih.gov This reaction proceeds with excellent control over the stereochemistry, providing a direct route to these important structural motifs, which are core components of many antibiotic drugs. nih.gov
Synthesis of 4-Amino-2H-Chromenes : Chiral ynamides can participate in Lewis acid-catalyzed annulation reactions with o-quinone methides. This process involves a sequence of pericyclic steps, including a [2+2] cycloaddition, to generate chiral 4-amino-2H-chromenes with excellent control of both central and axial chirality. nih.gov
Synthesis of 3-Isochromanones : The acid-catalyzed ring closure of allyl ynamide ethers bearing a chiral oxazolidinone auxiliary (derivable from L-valine) leads to the formation of pharmaceutically important 3-isochromanones with high enantiomeric excess. nih.gov The reaction proceeds through the formation of a keteniminium intermediate, with the chiral auxiliary effectively directing the stereochemical course of the cyclization. nih.gov
The table below details selected synthetic applications of chiral ynamides for constructing diverse organic scaffolds.
| Target Scaffold | Synthetic Reaction | Role of Chiral Ynamide | Reference |
| α-Amino-β-Lactams | Kinugasa Reaction | Reacts with nitrones in a stereoselective cycloaddition. nih.gov | nih.gov |
| 4-Amino-2H-Chromenes | Lewis Acid-Catalyzed Annulation | Undergoes a torquoselective reaction with o-quinone methides. nih.gov | nih.gov |
| 3-Isochromanones | Acid-Catalyzed Ring Closure | An allyl ynamide ether with a chiral auxiliary cyclizes to form the target. nih.gov | nih.gov |
| γ-Amino-ynamides | Addition to Chiral Imines | Lithiated ynamides add stereoselectively to N-tert-butanesulfinyl imines. nih.gov | nih.gov |
Through these and other transformations, derivatives originating from the L-valine chiral pool, such as this compound, provide the foundational chirality for synthesizing advanced intermediates and complex molecular frameworks essential for drug discovery and development.
Computational and Theoretical Investigations of L Valinate Ester Systems
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons, which are key to understanding a molecule's stability and chemical behavior.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms on the potential energy surface. nih.govresearchgate.net
For L-valinate ester systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can predict key geometric parameters. mdpi.comresearchgate.netacs.org These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. nih.gov
Once the optimized geometry is found, DFT is used to analyze the electronic structure. A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. nih.govsemanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org
For a representative L-valinate ester, DFT calculations yield valuable data on its electronic properties.
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| Total Energy | -515.789 | -14035.3 |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.079 | -2.15 |
| HOMO-LUMO Gap (ΔE) | 0.156 | 4.24 |
Before DFT became widespread, Hartree-Fock (HF) and semi-empirical methods were the mainstays of quantum chemical calculations. The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally more demanding than semi-empirical methods, HF systematically neglects electron correlation, which can affect the accuracy of its predictions. Nevertheless, HF calculations, particularly with adequate basis sets like 6-31+G*, provide reliable optimized geometries and electronic properties that are often in good agreement with experimental data. nih.govnih.gov Studies on the 20 genetically encoded amino acids have demonstrated that geometries optimized at the HF level correspond well with those determined by X-ray crystallography. nih.gov
Semi-empirical methods (like AM1, PM3, MNDO) are faster alternatives that use parameters derived from experimental data to simplify the complex integrals found in HF theory. gelisim.edu.tr This parameterization allows for the rapid calculation of properties for very large molecules, though often with lower accuracy compared to DFT or HF methods. gelisim.edu.tr These methods are particularly useful for initial structural explorations before employing more rigorous computational techniques.
| Bond | Hartree-Fock (6-31+G*) | DFT (B3LYP/6-31G(d,p)) | Experimental (Average) |
|---|---|---|---|
| Cα-C' | 1.528 | 1.535 | 1.530 |
| C'-O | 1.205 | 1.220 | 1.250 |
| Cα-N | 1.465 | 1.472 | 1.470 |
| Cα-Cβ | 1.539 | 1.548 | 1.545 |
Mechanistic Studies of Chemical Reactions Involving Valinate Esters
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transient intermediates and transition states. A common and vital reaction for esters is hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. libretexts.org
Theoretical studies of ester hydrolysis, whether acid- or base-catalyzed, typically involve locating the transition state structures connecting reactants, intermediates, and products. researchgate.netnih.gov The energy of these transition states determines the activation energy barrier for the reaction, which is directly related to the reaction rate. Computational models have shown that the hydrolysis of carboxylic esters often proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.govucoz.com
For a valinate ester, the hydrolysis mechanism can be modeled to understand the influence of the bulky valine side chain on reactivity. Calculations can determine the activation energies for key steps, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the alcohol moiety. figshare.com These computational investigations provide a molecular-level picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental methods alone. nih.gov
Computational Modeling of Chiral Recognition and Host-Guest Interactions
Chiral recognition is a critical process in biology and chemistry where a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest). L-valinate esters, being chiral, are excellent subjects for studying such interactions. Computational modeling is a powerful tool for investigating the non-covalent forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the formation and stability of host-guest complexes. nih.govmdpi.com
Molecular dynamics (MD) simulations and quantum chemical calculations are used to explore how chiral hosts, like crown ethers or cyclodextrins, can differentiate between the L- and D-enantiomers of valinate esters. nih.govnih.govresearchgate.net These models can simulate the dynamic process of a guest molecule binding to a host, providing insights into the specific interactions that lead to enantioselectivity. researchgate.net
A key goal of computational modeling in this area is to predict the preferred binding mode of a guest molecule within the host's cavity and to explain the origin of enantioselectivity. researchgate.net By calculating the binding energies for both diastereomeric complexes (e.g., L-host with L-guest versus L-host with D-guest), researchers can predict which enantiomer will bind more strongly. The difference in binding free energy (ΔΔG) between the two complexes is a quantitative measure of the chiral recognition.
| Solvent | Ka (L-Val-OMe) [M-1] | Ka (D-Val-OMe) [M-1] | Enantioselectivity (KL/KD) |
|---|---|---|---|
| CDCl₃ | 1420 ± 120 | 230 ± 10 | 6.2 |
| CD₃CN | 400 ± 20 | 100 ± 10 | 4.0 |
| D₂O | 310 ± 10 | 40 ± 2 | 7.8 |
| DMSO-d₆ | 10 ± 1 | 5 ± 1 | 2.0 |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like Benzyl (B1604629) ethyl-L-valinate hydrochloride, can exist in multiple spatial arrangements known as conformations. ntu.edu.sg Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. researchgate.net This is crucial because the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.
A potential energy surface (PES) is a multi-dimensional plot that maps the potential energy of a molecule as a function of its geometric coordinates, such as dihedral angles. youtube.comresearchgate.net By systematically rotating key bonds and calculating the energy at each step, a PES can be generated. The low-energy regions on this surface correspond to stable conformations (conformers), while the high-energy points represent transition states between them. ntu.edu.sgyoutube.com
For an L-valinate ester, conformational analysis typically focuses on the rotation around the Cα-Cβ bond of the valine side chain and the bonds within the ester group. mdpi.comresearchgate.net DFT calculations can identify the most stable conformers and quantify the energy differences between them. mdpi.com A Boltzmann population analysis can then be used to estimate the relative abundance of each conformer at a given temperature, providing a picture of the dynamic conformational equilibrium of the molecule. mdpi.comresearchgate.net This information is vital for understanding how the molecule behaves in solution and how it might present itself for interaction with a biological receptor or a chiral host.
Prediction and Interpretation of Spectroscopic Data
Computational and theoretical chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering profound insights into the structural and electronic properties of molecules such as Benzyl ethyl-L-valinate hydrochloride. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can corroborate and guide the interpretation of experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting the ¹H and ¹³C NMR chemical shifts of amino acid esters. researchgate.netresearchgate.net Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method, combined with functionals like B3LYP or ωB97X-D and basis sets such as 6-311++G(2d,p), have shown considerable accuracy in reproducing experimental chemical shifts. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data, which are typically acquired in solution. nih.govgithub.io
For this compound, the predicted chemical shifts can be analyzed by considering the distinct chemical environments of the protons and carbons in the benzyl, ethyl, and valinate moieties.
Predicted ¹H NMR Chemical Shifts:
The expected ¹H NMR chemical shifts for this compound can be estimated based on computational studies of similar L-valine esters and related functional groups. researchgate.netchemicalbook.com
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | Protons on the benzyl ring. |
| Benzylic (CH₂) | 5.10 - 5.30 | Singlet | Methylene protons adjacent to the phenyl group and ester oxygen. |
| α-CH (Valine) | 4.10 - 4.30 | Doublet | The proton attached to the chiral center of the valine residue. |
| Ethyl (CH₂) | 4.20 - 4.40 | Quartet | Methylene protons of the ethyl ester group. |
| β-CH (Valine) | 2.20 - 2.40 | Multiplet | The methine proton of the isopropyl group. |
| Ethyl (CH₃) | 1.25 - 1.40 | Triplet | Methyl protons of the ethyl ester group. |
| γ-CH₃ (Valine) | 0.90 - 1.10 | Doublet of doublets | The two diastereotopic methyl groups of the isopropyl residue. |
| Amine (NH₃⁺) | 8.50 - 9.50 | Broad Singlet | Protons of the ammonium (B1175870) group, influenced by the hydrochloride salt form. |
Predicted ¹³C NMR Chemical Shifts:
Similarly, the ¹³C NMR chemical shifts can be predicted through DFT calculations, providing a detailed map of the carbon skeleton. researchgate.netacs.org
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 170 - 175 | Ester carbonyl carbon. |
| Aromatic (C₆H₅) | 128 - 136 | Carbons of the phenyl ring. |
| Benzylic (CH₂) | 66 - 68 | Benzylic carbon. |
| Ethyl (CH₂) | 61 - 63 | Methylene carbon of the ethyl group. |
| α-C (Valine) | 58 - 60 | Chiral carbon of the valine residue. |
| β-C (Valine) | 30 - 32 | Methine carbon of the isopropyl group. |
| γ-C (Valine) | 18 - 20 | The two methyl carbons of the isopropyl group. |
| Ethyl (CH₃) | 13 - 15 | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
Theoretical vibrational analysis is a cornerstone for interpreting IR spectra. numberanalytics.comq-chem.com Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the absorption bands in an experimental IR spectrum. numberanalytics.com These calculations are typically performed at the same level of theory as the geometry optimization to ensure the structure represents a minimum on the potential energy surface. q-chem.com
For this compound, the predicted IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Frequencies:
The vibrational frequencies for this compound can be anticipated based on computational studies of esters and amino acid hydrochlorides. theaic.orgorgchemboulder.com
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₃⁺) | 3100 - 3300 | Strong, Broad | Stretching vibrations of the ammonium group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching of C-H bonds on the benzyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching of C-H bonds in the ethyl and isopropyl groups. |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | Carbonyl stretching, a characteristic band for esters. libretexts.org |
| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | Bending vibrations of the ammonium group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Benzene ring skeletal vibrations. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Asymmetric and symmetric stretching of the C-O-C bond. orgchemboulder.com |
The computational prediction of spectroscopic data serves as a vital complement to experimental analysis. While the presented data are based on theoretical investigations of structurally related L-valinate ester systems, they provide a robust framework for the interpretation of the actual spectra of this compound. Further dedicated computational studies on this specific molecule would be beneficial to refine these predictions.
Q & A
Q. What are the established methods for synthesizing Benzyl ethyl-L-valinate hydrochloride, and what analytical techniques validate its purity?
Methodological Answer: this compound is synthesized via esterification of L-valine, typically involving benzyl and ethyl alcohol groups under acidic conditions. A common approach includes:
- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions .
- Step 2: Esterification with benzyl and ethyl alcohols, catalyzed by thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .
- Step 3: Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .
Validation: - Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) to confirm absence of unreacted precursors .
- Structural Confirmation: ¹H/¹³C NMR to verify ester linkages and amino acid backbone; mass spectrometry (ESI-MS) for molecular ion verification .
Q. What are the critical storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
- Handling: Use gloves (polyvinyl alcohol) and eye protection (goggles) to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks .
- Stability Monitoring: Periodically test via TLC or HPLC to detect degradation products like free valine or benzyl alcohol .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity data between this compound and structurally similar esters?
Methodological Answer: Contradictions in reactivity often arise from steric effects or electronic differences. For example:
- Steric Hindrance: The ethyl group may reduce nucleophilic attack rates compared to methyl analogs. Use kinetic studies (e.g., UV-Vis monitoring of acylation reactions) to compare reaction rates .
- Electronic Effects: The hydrochloride salt increases electrophilicity of the carbonyl group. Conduct DFT calculations to map electron density distribution and compare with non-salt derivatives .
- Experimental Design: Use controlled conditions (solvent polarity, temperature) to isolate variables. For instance, compare hydrolysis rates in DMSO vs. aqueous buffers .
Q. What strategies optimize the use of this compound in peptide coupling reactions?
Methodological Answer:
- Activation Reagents: Pair with carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency while minimizing racemization .
- Solvent Selection: Use dichloromethane (DCM) or dimethylformamide (DMF) to improve solubility and reaction homogeneity .
- Monitoring Racemization: Employ chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric excess during peptide synthesis .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in biological assays?
Methodological Answer:
- Solubility Profiling: Compare solubility in polar (water, PBS) vs. non-polar solvents (ethanol, DMSO) using gravimetric analysis .
- Bioavailability Studies: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess membrane penetration. The hydrochloride form may enhance aqueous solubility but reduce lipid bilayer diffusion .
- Salt Displacement Tests: Replace HCl with other counterions (e.g., trifluoroacetate) to evaluate effects on crystallinity and dissolution rates .
Data Contradiction and Validation
Q. How should researchers resolve conflicting reports on the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 5°C/min in N₂ atmosphere) to identify decomposition thresholds .
- DSC Profiling: Use differential scanning calorimetry to detect endothermic (melting) or exothermic (decomposition) events .
- Controlled Replication: Repeat stability tests under cited conditions (e.g., 25°C vs. 40°C) to identify environmental factors causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
